N-[1-(1H-benzimidazol-2-yl)propyl]-1,3,5-trimethylpyrazole-4-carboxamide
Description
N-[1-(1H-benzimidazol-2-yl)propyl]-1,3,5-trimethylpyrazole-4-carboxamide is a synthetic organic compound that features a benzimidazole moiety linked to a pyrazole ring. This compound is of interest due to its potential pharmacological activities and its structural complexity, which makes it a valuable subject for chemical and pharmaceutical research.
Properties
IUPAC Name |
N-[1-(1H-benzimidazol-2-yl)propyl]-1,3,5-trimethylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O/c1-5-12(16-18-13-8-6-7-9-14(13)19-16)20-17(23)15-10(2)21-22(4)11(15)3/h6-9,12H,5H2,1-4H3,(H,18,19)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOLGTPQLWJWRNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC2=CC=CC=C2N1)NC(=O)C3=C(N(N=C3C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1H-benzimidazol-2-yl)propyl]-1,3,5-trimethylpyrazole-4-carboxamide typically involves multiple steps:
Formation of the Benzimidazole Ring: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with formic acid or its derivatives. This reaction is usually carried out under acidic conditions and elevated temperatures.
Alkylation: The benzimidazole is then alkylated with a suitable alkyl halide, such as 1-bromopropane, to introduce the propyl group at the nitrogen atom.
Formation of the Pyrazole Ring: The pyrazole ring is synthesized separately, often starting from acetylacetone and hydrazine hydrate. The reaction proceeds under reflux conditions to yield the desired pyrazole derivative.
Coupling Reaction: The final step involves coupling the benzimidazole and pyrazole derivatives using a carboxylation reaction. This can be achieved using reagents like carbonyldiimidazole (CDI) under mild conditions to form the carboxamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzimidazole moiety can undergo oxidation reactions, often using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA), leading to the formation of N-oxides.
Reduction: Reduction of the compound can be achieved using agents like lithium aluminum hydride (LiAlH4), targeting the carboxamide group to yield the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring, using reagents such as alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA; typically performed at room temperature or slightly elevated temperatures.
Reduction: LiAlH4; reactions are usually conducted in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Substitution: Alkyl halides, sulfonyl chlorides; reactions often require a base like sodium hydride (NaH) or potassium carbonate (K2CO3) and are performed in polar aprotic solvents.
Major Products
Oxidation: N-oxides of benzimidazole.
Reduction: Corresponding amines.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-[1-(1H-benzimidazol-2-yl)propyl]-1,3,5-trimethylpyrazole-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology and Medicine
In biological and medical research, this compound is investigated for its potential as an antimicrobial, anticancer, and antiviral agent . The benzimidazole moiety is known for its biological activity, and its combination with the pyrazole ring enhances its pharmacological properties.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced catalytic activity.
Mechanism of Action
The mechanism of action of N-[1-(1H-benzimidazol-2-yl)propyl]-1,3,5-trimethylpyrazole-4-carboxamide involves its interaction with various molecular targets. The benzimidazole ring can bind to DNA, inhibiting the replication of certain pathogens . Additionally, the pyrazole ring can interact with enzymes, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1H-Benzimidazole-2-yl derivatives: Known for their antimicrobial and anticancer activities.
1,3,5-Trimethylpyrazole derivatives: Used in various pharmacological applications due to their bioactivity.
Uniqueness
N-[1-(1H-benzimidazol-2-yl)propyl]-1,3,5-trimethylpyrazole-4-carboxamide is unique due to the combination of the benzimidazole and pyrazole rings, which imparts a broad spectrum of biological activities and enhances its potential as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
